
N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is an organic compound that belongs to the class of cyclopropane carboxamides It features a cyclopropane ring attached to a carboxamide group, with a 2-naphthyl and a phenyl group as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves the cyclopropanation of a suitable precursor followed by amide formation. One common method is the reaction of 2-naphthylmagnesium bromide with 2-phenylcyclopropanecarboxylic acid chloride under anhydrous conditions to form the desired amide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl or phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds like 2-naphthol and 2-naphthylamine share the naphthyl group but differ in their functional groups.
Cyclopropane carboxamides: Compounds like 2-phenylcyclopropanecarboxamide share the cyclopropane carboxamide structure but lack the naphthyl group.
Uniqueness
N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is unique due to the combination of the naphthyl and phenyl groups attached to the cyclopropane carboxamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H17NO |
|---|---|
Poids moléculaire |
287.4g/mol |
Nom IUPAC |
N-naphthalen-2-yl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H17NO/c22-20(19-13-18(19)15-7-2-1-3-8-15)21-17-11-10-14-6-4-5-9-16(14)12-17/h1-12,18-19H,13H2,(H,21,22) |
Clé InChI |
NBWLELSZMLXHLO-UHFFFAOYSA-N |
SMILES |
C1C(C1C(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
SMILES canonique |
C1C(C1C(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


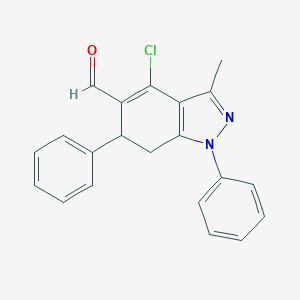
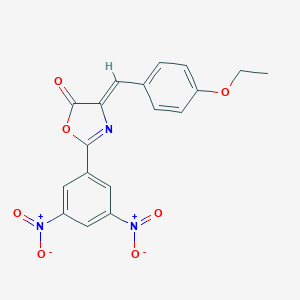
![N'-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methylbutanohydrazide](/img/structure/B386671.png)
![N-[3-benzylsulfanyl-1-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]-4-nitrobenzamide](/img/structure/B386674.png)
![N-{(1E)-3-{(2E)-2-[1-(biphenyl-4-yl)propylidene]hydrazinyl}-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B386675.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B386676.png)

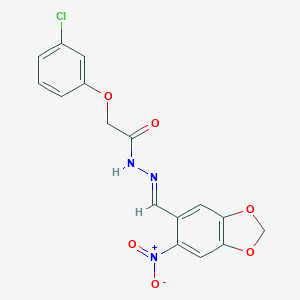
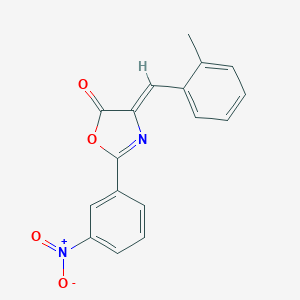
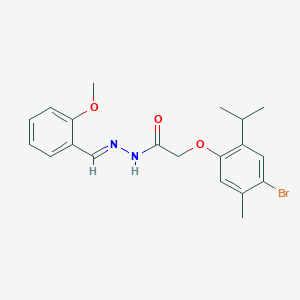
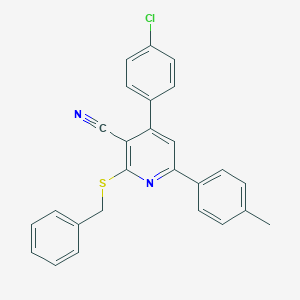
![N'-[2-(hexyloxy)benzylidene]-2-methyl-4-quinolinecarbohydrazide](/img/structure/B386688.png)
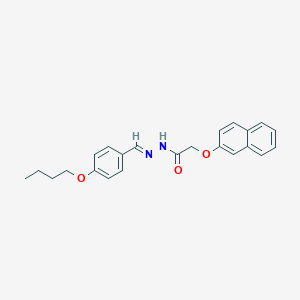
![2-(3-methylphenoxy)-N-[4-(4-{[(3-methylphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B386690.png)
